4-Fluoro-19-nortestosterone

Descripción general

Descripción

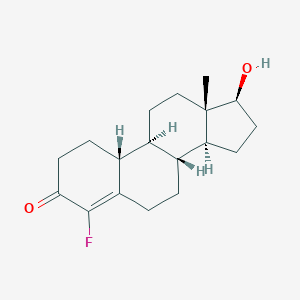

4-Fluoro-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is characterized by the substitution of a fluorine atom at the fourth position of the steroid nucleus. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in both medical and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-19-nortestosterone typically involves the fluorination of 19-nortestosterone derivatives. One common method includes the treatment of 4,5-epoxy-19-nortestosterones with mineral acids in an organic solvent at room temperature. For example, 19-nortestosterone can be dissolved in methanol and treated with sodium hydroxide and hydrogen peroxide to form 4,5-epoxy-19-nortestosterone. This intermediate is then reacted with anhydrous hydrochloric acid in chloroform to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

4-Fluoro-19-nortestosterone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroid chemistry.

Biology: The compound is utilized in studies investigating the role of anabolic steroids in muscle growth and development.

Medicine: It serves as a potential therapeutic agent for conditions like muscle wasting and osteoporosis due to its anabolic properties.

Industry: The compound is employed in the development of new anabolic steroids with improved efficacy and reduced side effects

Mecanismo De Acción

4-Fluoro-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in protein synthesis and muscle growth. The fluorine substitution enhances the compound’s affinity for the androgen receptor, resulting in potent anabolic effects with minimal androgenic activity. The primary molecular targets include skeletal muscle cells and bone tissue .

Comparación Con Compuestos Similares

19-Nortestosterone (Nandrolone): A widely used anabolic steroid with similar anabolic properties but higher androgenic effects.

Fluorine-18-labeled androgens: These include compounds like 16 beta-fluorine-substituted testosterone and dihydrotestosterone, used in imaging studies for prostate cancer.

Uniqueness: 4-Fluoro-19-nortestosterone is unique due to its specific fluorine substitution, which enhances its anabolic properties while reducing androgenic effects. This makes it a valuable compound for therapeutic applications where muscle growth is desired without the side effects associated with high androgenic activity .

Actividad Biológica

4-Fluoro-19-nortestosterone (4F-19-NT) is a synthetic anabolic steroid derived from 19-nortestosterone, notable for its unique fluorine substitution at the 4-position. This modification can significantly alter its biological activity, receptor binding affinities, and potential therapeutic applications. This article delves into the biological activity of 4F-19-NT, including its mechanism of action, receptor interactions, and relevant case studies.

4F-19-NT acts primarily through androgen receptors (AR), similar to its parent compound, 19-nortestosterone. However, the introduction of fluorine alters its binding affinity and efficacy at various steroid hormone receptors.

-

Androgen Receptor Binding :

- The binding affinity of 4F-19-NT to AR has been shown to be comparable to that of testosterone and 19-nortestosterone, indicating significant androgenic activity. Studies suggest that the presence of the fluorine atom enhances receptor interaction, potentially increasing anabolic effects while reducing androgenic side effects .

- Progestin and Estrogen Receptors :

Biological Activity Data

The biological activity of 4F-19-NT can be summarized in the following table:

| Activity Type | Binding Affinity (nM) | Relative Potency |

|---|---|---|

| Androgen Receptor (AR) | Similar to Testosterone | High |

| Progestin Receptor (PR) | Low | ~1% of Progesterone |

| Estrogen Receptor (ER) | Low | ~3% of Estradiol |

Case Studies and Research Findings

- Anabolic Effects in Animal Models :

- Metabolism and Selectivity :

- Clinical Implications :

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHHFFZDPMQQM-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940296 | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-31-8 | |

| Record name | 4-Fluoro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-fluoro-19-nortestosterone interact with the active site of Δ5‐3‐ketosteroid isomerase?

A: The research demonstrates that this compound, acting as a competitive inhibitor, binds to the active site of the Y140 KSI mutant. This mutant retains Tyrosine-14 (Tyr-14) as the sole tyrosine residue, crucial for catalytic activity. Upon binding, significant shifts in the vinyl and carbonyl stretching frequencies of this compound are observed in the UV resonance Raman (UVRR) spectra. Specifically, the vinyl and carbonyl stretching frequencies decrease by 18 cm−1 and 27 cm−1, respectively, compared to their values in solution. These spectral changes, absent when bound to the inactive Y14F mutant, are attributed to the polarization of the enone moiety of this compound. This polarization arises from the proximity of the negatively charged Aspartate-38 (Asp-38) residue to the vinyl group and the hydrogen bond between Tyr-14 and the 3-carbonyl oxygen of the inhibitor [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.